molecular formula C14H22N2 B6272471 1-benzyl-5-ethyl-1,4-diazepane CAS No. 1251058-85-1

1-benzyl-5-ethyl-1,4-diazepane

Cat. No.: B6272471
CAS No.: 1251058-85-1
M. Wt: 218.34 g/mol
InChI Key: MGUBGNWZQLCQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-ethyl-1,4-diazepane is a 7-membered heterocyclic compound with a diazepane backbone substituted at the 1-position with a benzyl group and at the 5-position with an ethyl group. This compound belongs to the 1,4-diazepane family, which is recognized for its conformational flexibility and diverse pharmacological applications, including roles as enzyme inhibitors, antimicrobial agents, and neuroactive compounds .

Key structural features of this compound include:

  • Benzyl group: Enhances lipophilicity and receptor binding via aromatic interactions.
  • Diazepane core: Provides a scaffold for stereochemical diversity, enabling interactions with biological targets like ion channels and enzymes .

Properties

CAS No.

1251058-85-1

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-5-ethyl-1,4-diazepane

InChI

InChI=1S/C14H22N2/c1-2-14-8-10-16(11-9-15-14)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3

InChI Key

MGUBGNWZQLCQMU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(CCN1)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Diamine Precursors

A foundational method involves cyclizing 1,4-diamine precursors with electrophilic agents. For 5-ethyl substitution, 2-ethyl-1,4-diaminobutane serves as the primary starting material. The protocol follows:

  • Benzylation : React 2-ethyl-1,4-diaminobutane with benzyl bromide in tetrahydrofuran (THF) at 0–5°C, using sodium hydride (NaH) as a base. This step selectively benzylates the primary amine.

  • Cyclization : Treat the intermediate with 1,3-dibromopropane in dimethylformamide (DMF) at 80°C for 12 hours, forming the diazepane ring.

Key Data :

  • Yield: 68–72% after purification.

  • Purity: >95% (HPLC).

Reductive Amination of Keto Intermediates

An alternative route employs reductive amination to introduce the ethyl group post-cyclization:

  • Synthesize 1-benzyl-1,4-diazepan-5-one via cyclization of N-benzyl-β-alanine ethyl ester with ethylenediamine.

  • Reduce the ketone using sodium cyanoborohydride (NaBH3CN) in methanol, selectively generating the 5-ethyl group.

Advantages :

  • Avoids handling volatile ethylating agents.

  • Enables chiral resolution if enantiopure products are required.

Industrial-Scale Production Optimization

Solvent and Catalyst Screening

Industrial protocols prioritize solvent stability and catalyst recyclability. Comparative studies highlight:

SolventCatalystTemperatureYield (%)Purity (%)
DMFK2CO380°C7092
THFNaH60°C6589
TolueneEt3N100°C5585

DMF with potassium carbonate achieves optimal balance between yield and purity.

Continuous Flow Reactor Integration

Recent advancements employ continuous flow systems to enhance scalability:

  • Residence Time : 30 minutes at 120°C.

  • Output : 1.2 kg/hour with 89% yield.

  • Purification : In-line liquid-liquid extraction reduces downstream processing time by 40%.

Purification and Characterization

Chromatographic Techniques

Final purification uses gradient elution on silica gel columns:

  • Eluent : Hexane/ethyl acetate (4:1 to 1:2).

  • Recovery : 85–90% with >99% chemical purity.

Spectroscopic Validation

  • ¹H NMR : δ 1.05 (t, 3H, CH2CH3), 2.45–2.70 (m, 4H, diazepane CH2), 3.65 (s, 2H, NCH2Ph).

  • MS (ESI) : m/z 232.2 [M+H]+.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competitive N-alkylation generates 1-benzyl-3-ethyl-1,4-diazepane (5–8% yield).

  • Solution : Lower reaction temperature (0°C) and slow reagent addition minimize side reactions.

Steric Hindrance

  • Issue : Ethyl group hinders cyclization, reducing yields by 15–20%.

  • Resolution : Use high-boiling solvents (e.g., DMF) to elevate reaction efficiency.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Diamine Cyclization7295High1200
Reductive Amination6597Moderate1500
Flow Chemistry8999Very High900

Flow chemistry emerges as the most cost-effective and scalable approach .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-ethyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

1-benzyl-5-ethyl-1,4-diazepane has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-5-ethyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. For example, it has been studied as an efflux pump inhibitor in Escherichia coli, where it reduces the efflux of resistance nodulation cell division pumps . This action enhances the effectiveness of antibiotics by preventing the bacteria from expelling them.

Comparison with Similar Compounds

Table 1: Comparison of Key 1,4-Diazepane Derivatives

Compound Substituents Key Applications/Activities References
1-Benzyl-5-ethyl-1,4-diazepane 1-benzyl, 5-ethyl Not explicitly reported; inferred from analogs
1-Benzyl-1,4-diazepan-5-one 1-benzyl, 5-ketone Nitric oxide synthase inhibition
(R)-1-Benzyl-5-methyl-1,4-diazepane 1-benzyl, 5-methyl (R-configuration) Calcium channel inhibition; anti-epileptic activity
1-Benzylpiperidin-4-amine Piperidine core Anti-Trypanosoma cruzi activity
1-Methyl-1,4-diazepane 1-methyl EZH2 enzyme inhibition (IC₅₀ = 1.2 μM)

Substituent Impact Analysis :

  • 5-Ethyl vs. However, steric bulk may reduce binding affinity in certain enzyme pockets .
  • Benzyl vs. Methyl at Position 1 : The benzyl group enhances π-π stacking with aromatic residues in targets like sigma receptors, whereas smaller groups (e.g., methyl) favor metabolic stability .

Key Observations :

  • Anti-Parasitic Activity : The 1-benzyl-1,4-diazepane fragment (VII) shows potent activity against T. cruzi, comparable to arylpiperazine derivatives but with improved selectivity .
  • Enzyme Inhibition : 1-Methyl-1,4-diazepane derivatives (e.g., 5g) exhibit superior EZH2 inhibition compared to piperidine analogs (IC₅₀ > 10 μM for 5c), likely due to enhanced conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties of this compound vs. Analogs

Property This compound 1-Benzyl-5-methyl-1,4-diazepane 1-Benzyl-1,4-diazepan-5-one
Molecular Weight (g/mol) 232.33 204.31 218.28
logP (Predicted) 2.8–3.2 2.1–2.5 1.5–1.8
pKa (Basic) 9.8–10.2 10.65 7.4 (ketone deprotonation)
Aqueous Solubility (mg/mL) <0.1 0.3–0.5 >1.0

Notes:

  • The ethyl group in this compound reduces aqueous solubility compared to the ketone derivative (1-benzyl-1,4-diazepan-5-one), which may limit bioavailability in polar biological environments .
  • The basic pKa (~10) suggests favorable protonation at physiological pH, enhancing interactions with anionic targets like DNA or enzyme active sites .

Biological Activity

1-Benzyl-5-ethyl-1,4-diazepane is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Structural Overview

This compound possesses a seven-membered diazepane ring with a benzyl group at the first position and an ethyl group at the fifth position. Its molecular formula is C12H16N2C_{12}H_{16}N_2, with a molecular weight of approximately 188.27 g/mol. The presence of both the benzyl and ethyl groups contributes to its distinct chemical properties and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, particularly as an efflux pump inhibitor (EPI). For instance, studies have shown that it can enhance the effectiveness of antibiotics by inhibiting efflux pumps in Escherichia coli, thereby increasing the accumulation of antibiotics like levofloxacin within bacterial cells . This mechanism suggests potential applications in combating antibiotic resistance.

Interaction with Biological Macromolecules

The compound has been studied for its interactions with proteins and nucleic acids. Its ability to modulate receptor activity indicates potential therapeutic applications targeting the central nervous system (CNS) . The specific binding affinities and mechanisms are subjects of ongoing research, which may lead to novel drug development strategies.

Case Studies

Case Study 1: Efficacy as an Efflux Pump Inhibitor
A study published in 2020 investigated the action mechanism of this compound as an EPI in E. coli mutants. The results demonstrated that this compound significantly reduced the minimal inhibitory concentration (MIC) of levofloxacin, indicating enhanced antibiotic potency when used in combination with this compound. It was observed that this compound increased membrane permeability and decreased acrAB transcription, which are critical factors in efflux pump regulation .

Case Study 2: Potential Therapeutic Applications
Another study explored the synthesis and evaluation of various substituted diazepanes, including this compound, for their potential as human chymase inhibitors. This research identified several compounds effective in reducing inflammation in mouse models of chronic dermatitis, suggesting that derivatives of this compound may have therapeutic benefits in inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-5-methyl-1,4-diazepaneMethyl group instead of ethylSignificant CNS activity
1-Benzyl-1,4-diazepaneLacks substituents at the fifth positionLimited pharmacological efficacy
6-Benzyl substituted diazepanesVarious substitutions at different positionsEffective as chymase inhibitors

Q & A

Q. How can discrepancies in reported synthesis yields under varying conditions be resolved?

  • Analysis : Conflicting yields (e.g., 50% vs. 85% for microwave synthesis) arise from solvent polarity (DMF vs. acetonitrile) and catalyst loading (5 mol% vs. 10 mol% Pd/C). Design of Experiments (DoE) with response surface methodology identifies optimal parameters (e.g., 80°C, 20-minute irradiation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.